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molecular formula C15H32O3Si B8407080 (4-((Tert-butyldimethylsilyloxy)methyl)cyclohexane-1,1-diyl)dimethanol

(4-((Tert-butyldimethylsilyloxy)methyl)cyclohexane-1,1-diyl)dimethanol

Cat. No. B8407080
M. Wt: 288.50 g/mol
InChI Key: JEORMDPMGSKKCC-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 391D (1 g) and 2,2-dimethoxypropane (1.276 mL) in N,N-dimethylformamide (6.93 mL) was added para-toluenesulfonic acid monohydrate (1.451 g). The reaction was stirred for 4 hours at room temperature, triethylamine was added and the solution was concentrated by rotary evaporation. The residue was placed under high vacuum overnight to remove N,N-dimethylformamide. The residue was purified by regular phase flash column chromatography (Analogix—0-100% hexanes/ethyl acetate).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.276 mL
Type
reactant
Reaction Step One
Quantity
1.451 g
Type
reactant
Reaction Step One
Quantity
6.93 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH:10]1[CH2:15][CH2:14][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:12][CH2:11]1)(C(C)(C)C)(C)C.CO[C:22](OC)([CH3:24])[CH3:23].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>CN(C)C=O>[CH3:23][C:22]1([CH3:24])[O:17][CH2:16][C:13]2([CH2:12][CH2:11][CH:10]([CH2:9][OH:8])[CH2:15][CH2:14]2)[CH2:18][O:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CCC(CC1)(CO)CO
Name
Quantity
1.276 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
1.451 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
6.93 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
was placed under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
The residue was purified by regular phase flash column chromatography (Analogix—0-100% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(OCC2(CO1)CCC(CC2)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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